
Sodium diatrizoate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium diatrizoate hydrate is a water-soluble, iodinated radiopaque contrast medium commonly used in medical imaging. It is known for its high iodine content, which makes it effective in blocking X-rays and creating clear images of internal body structures. This compound is particularly useful in gastrointestinal studies, angiography, and urography .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium diatrizoate hydrate is synthesized from diatrizoic acid. The synthesis involves the acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation and neutralization processes. The compound is then crystallized and purified to achieve the desired purity levels. The final product is often stored and transported in a hydrated form to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium diatrizoate hydrate primarily undergoes substitution reactions due to the presence of iodine atoms. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize this compound.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various iodinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Sodium diatrizoate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a density gradient reagent in blood cell separation and spore purification.
Biology: The compound is employed in the isolation of plasma lymphocytes, monocytes, and dendritic cells.
Medicine: this compound is extensively used as a radiological contrast agent in diagnostic imaging.
Industry: It is utilized in various diagnostic assays and manufacturing processes.
Mécanisme D'action
The primary mechanism of action of sodium diatrizoate hydrate is its ability to block X-rays due to its high iodine content. When administered, the compound localizes in specific areas of the body, creating a contrast between different tissues. This contrast allows for clear imaging of internal structures. The iodine atoms in the compound are particularly effective in scattering or stopping X-rays, making it a valuable tool in radiology .
Comparaison Avec Des Composés Similaires
Diatrizoate meglumine: Another iodinated contrast medium used in similar diagnostic applications.
Iothalamate: A high-osmolar contrast medium used for imaging.
Iohexol: A low-osmolar contrast medium with similar applications but different osmolality.
Comparison: Sodium diatrizoate hydrate is unique due to its specific hydration state, which affects its solubility and stability. Compared to diatrizoate meglumine and iothalamate, this compound has a higher iodine content, providing better contrast in imaging. it also has higher osmolality, which can lead to increased side effects in some patients .
Propriétés
Formule moléculaire |
C11H10I3N2NaO5 |
|---|---|
Poids moléculaire |
653.91 g/mol |
Nom IUPAC |
sodium;3,5-diacetamido-2,4,6-triiodobenzoate;hydrate |
InChI |
InChI=1S/C11H9I3N2O4.Na.H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);;1H2/q;+1;/p-1 |
Clé InChI |
ZZBYVHJZBJEHFI-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


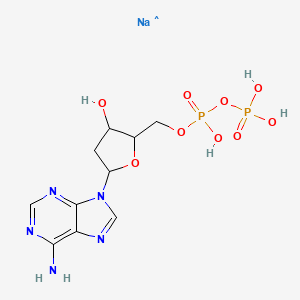
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
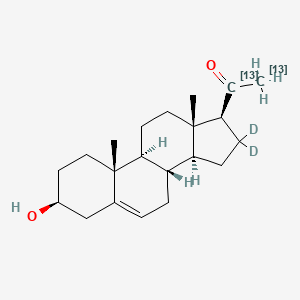
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)


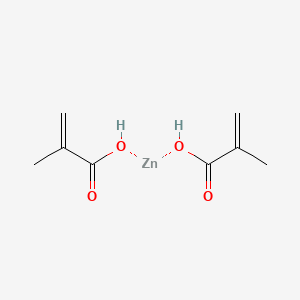
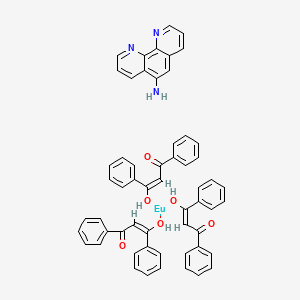
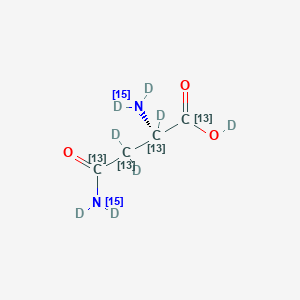
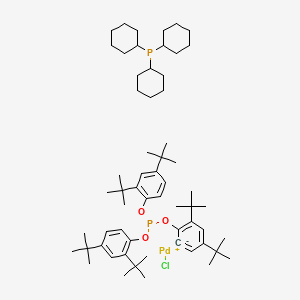

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)
